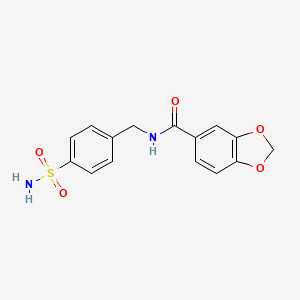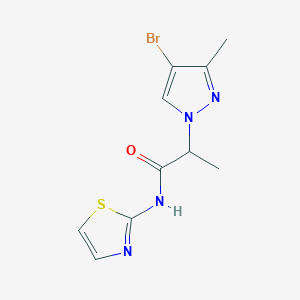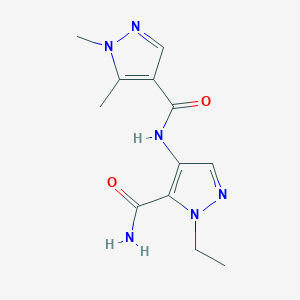![molecular formula C21H26ClN3O3 B10975707 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10975707.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetamide moiety attached to a 2,5-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzyl group.
Attachment of the Acetamide Moiety: The resulting compound is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with GABA receptors, potentially leading to inhibitory effects on neurotransmission. The chlorobenzyl group may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-CHLOROBENZYL)-2-PIPERAZINONE: Similar structure but lacks the acetamide and dimethoxyphenyl groups.
2- (4-Benzyl-1-piperazinyl)-1-phenylethanone: Similar piperazine core but different substituents.
Uniqueness
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is unique due to the combination of its substituents, which may confer specific pharmacological properties not seen in similar compounds. The presence of the 2,5-dimethoxyphenyl group may enhance its interaction with certain biological targets, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C21H26ClN3O3 |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-17-7-8-20(28-2)19(13-17)23-21(26)15-25-11-9-24(10-12-25)14-16-5-3-4-6-18(16)22/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,26) |
Clave InChI |
PDEULMHTGYIASV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-Methyl-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975640.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B10975650.png)
![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10975652.png)
![Naphthalen-1-yl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10975656.png)

![(4E)-5-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10975664.png)
![1-[(3,4-Difluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10975668.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B10975680.png)

